Mitomycin D - 10169-34-3

Mitomycin D

Catalog Number: EVT-451988
CAS Number: 10169-34-3
Molecular Formula: C15H18N4O5
Molecular Weight: 334.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitomycin D is classified as an antineoplastic antibiotic. It is primarily isolated from the fermentation products of Streptomyces caespitosus, a soil-dwelling bacterium known for producing several bioactive compounds. The compound's classification as an alkylating agent highlights its mechanism of action, which involves the cross-linking of DNA strands, thereby inhibiting DNA synthesis and function.

Synthesis Analysis

The synthesis of mitomycin D involves several complex chemical reactions. One notable approach is the retrosynthetic analysis, which often begins with simpler precursors and utilizes strategic transformations to construct the complex tetracyclic structure characteristic of mitomycins.

Key Synthesis Methods

  1. Intramolecular Reactions: A common method involves intramolecular Diels–Alder reactions, where a nitrosoaryl compound reacts with a diene to form the core structure of mitomycin D.
  2. Methylation Reactions: Methylation of aziridine derivatives from related mitomycins can yield mitomycin D. For instance, methylation of the aziridine ring in mitomycin A or C has been documented as a pathway to synthesize various mitomycin derivatives, including mitomycin D .
  3. Oxidative Transformations: The introduction of functional groups through oxidative reactions, such as using pyridinium dichromate, plays a crucial role in achieving the desired molecular architecture .

These synthesis strategies require meticulous control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Molecular Structure Analysis

Mitomycin D possesses a complex molecular structure characterized by a tetracyclic framework with specific stereochemistry. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₅
  • Molecular Weight: 305.29 g/mol

Structural Features

  • Tetracyclic Core: The core structure consists of four interconnected rings that include a quinone moiety.
  • Functional Groups: Key functional groups include hydroxyl (-OH) and methoxy (-OCH₃) groups that contribute to its biological activity.
  • Stereochemistry: The configuration around certain carbon atoms (notably C9) influences its reactivity and interaction with biological targets .

The detailed analysis of its crystal structure has been performed using X-ray diffraction techniques, providing insights into bond lengths and angles that are critical for understanding its reactivity .

Chemical Reactions Analysis

Mitomycin D undergoes several important chemical reactions that are central to its mechanism of action and therapeutic efficacy.

Key Reactions

  1. Reduction Reactions: The activation of mitomycin D typically involves reduction processes that convert it into a more reactive form capable of interacting with DNA.
  2. Cross-Linking Reactions: Mitomycin D can cross-link DNA strands by forming covalent bonds with nucleophilic sites on DNA bases, particularly at guanine residues.
  3. Decomposition Pathways: Under certain conditions, mitomycin D can decompose to yield reactive intermediates that further participate in nucleophilic attacks on cellular macromolecules .

These reactions highlight the compound's potential as an effective chemotherapeutic agent due to its ability to disrupt cellular processes essential for cancer cell proliferation.

Mechanism of Action

The mechanism of action of mitomycin D involves several key steps that lead to its cytotoxic effects on cancer cells.

Detailed Mechanism

  1. Activation: Upon entering the cell, mitomycin D undergoes enzymatic reduction to generate reactive species capable of forming covalent bonds with DNA.
  2. DNA Cross-Linking: The activated form preferentially binds to the N7 position of guanine bases in DNA, resulting in cross-linking between complementary strands.
  3. Inhibition of DNA Replication: This cross-linking prevents DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
  4. Non-Specific Activity: Mitomycin D exhibits non-specific cytotoxicity across different phases of the cell cycle but shows enhanced efficacy during the late G1 and early S phases .

These mechanisms underscore the compound's potential utility in treating various malignancies.

Physical and Chemical Properties Analysis

Mitomycin D exhibits several physical and chemical properties that are significant for its handling and application in medicinal chemistry.

Applications

Mitomycin D has several important applications in scientific research and clinical settings.

Clinical Applications

  1. Cancer Treatment: Primarily used in chemotherapy regimens for treating various cancers including breast carcinoma, bladder carcinoma, anal carcinoma, and head and neck malignancies.
  2. Surgical Applications: Employed as an antifibrotic agent during glaucoma surgeries to prevent scarring by inhibiting fibroblast proliferation .
  3. Research Tool: Utilized in laboratory studies investigating DNA repair mechanisms and cellular responses to DNA damage.

Future Directions

Research continues into optimizing the use of mitomycin D through novel delivery systems, combination therapies, and exploring its efficacy against resistant cancer types.

Introduction to Mitomycin D

Mitomycin D represents a structurally and biologically significant member of the mitomycin family of natural product antibiotics. First isolated alongside other mitomycins from Streptomyces species, this compound shares the characteristic pyrrolo[1,2-a]indole core structure that defines this class of molecules [1] [8]. Mitomycins exhibit exceptional biological potency stemming from their unique ability to function as bioreductive alkylating agents, with Mitomycin C being the most clinically utilized derivative. Mitomycin D, while less extensively studied than its congener Mitomycin C, possesses distinctive structural features and serves as an important component in understanding the structure-activity relationships within this pharmacologically significant antibiotic class [1] [5]. The molecular complexity of mitomycins, characterized by densely packed functional groups including aziridine, quinone, and carbamoyl moieties within a compact tetracyclic framework, presents substantial challenges for chemical synthesis and biosynthetic engineering [1].

Historical Discovery and Nomenclature of Mitomycin D

The mitomycin family was first discovered through the pioneering work of Japanese microbiologists in the mid-1950s. Initial isolates from Streptomyces caespitosus cultures yielded mitomycins A and B in 1956, with subsequent characterization revealing additional structurally related compounds designated through alphabetical nomenclature [1] [8]. Mitomycin D was identified as one of the naturally occurring derivatives within this antibiotic complex, alongside mitomycins C, F, G, H, and K [1]. The nomenclature follows the chronological order of discovery and structural elucidation rather than biosynthetic relationships.

The absolute configuration of mitomycins was determined through X-ray crystallographic studies, which proved critical in distinguishing between stereoisomers within the family [1]. Mitomycin D (C₁₅H₁₈N₄O₅) shares the identical molecular formula with mitomycin B but differs in its stereochemical configuration at the C9 position [1] [8]. This epimeric relationship positions mitomycin D as a stereochemical variant within the mitomycin family, with the opposite absolute configuration at the asymmetric carbon C9 compared to mitomycin B [1]. The discovery of these naturally occurring epimers provided early evidence of the potential for stereochemical flexibility at this position during biosynthesis or through post-biosynthetic transformations [1].

Table 1: Naturally Occurring Mitomycins from Streptomyces spp. [1] [8]

Mitomycin VariantKey Structural FeaturesDiscovery Year
Mitomycin AQuinone methyl substituent, unmethylated aziridine1956
Mitomycin B9α configuration, methylated aziridine1956
Mitomycin D9β configuration, methylated aziridine1958
Mitomycin CC9a methoxy, carbamoyl at C101958
PorfiromycinN-methylated derivative of mitomycin C1960
Mitomycin FMethylated aziridine derivative1962

Structural Classification Within the Mitomycin Family

Mitomycin D belongs to the aziridinomitosenes subclass within the broader mitomycin family, characterized by the presence of an intact aziridine ring fused to the mitosane core structure [1] [5]. This classification distinguishes it from simpler mitosenes (lacking aziridine) and leuco-aziridinomitosanes (hydroquinone forms) [1]. The compound features the characteristic tetracyclic framework composed of pyrrolo[1,2-a]indole embellished with: (1) an aziridine ring, (2) a quinone system, and (3) a carbamoyl moiety at position C10, all packed within a highly constrained architecture [1].

The distinguishing structural feature of mitomycin D is its stereochemical configuration at carbon C9. While mitomycin B possesses the 9α configuration, mitomycin D is its C9 epimer with the 9β configuration [1] [8]. This stereochemical difference arises from the epimerization capability at this position, as demonstrated by Hornemann, who showed that mitomycin B undergoes base-catalyzed epimerization to form 9-epi-mitomycin B (structurally equivalent to mitomycin D) through a reversible ring-opening mechanism [1]. This process involves the opening of the tetracyclic-pyrrolido-indole structure to form an eight-membered ring intermediate, followed by deprotonation/reprotonation at the activated C9 position [1].

The molecular architecture of mitomycin D exhibits the same highly interactive functionality and vulnerability to chemical degradation as other mitomycins. As noted by S. Danishefsky, "The complexity of the problem arises from the need to accommodate highly interactive functionality in a rather compact matrix and to orchestrate the chemical progression such as to expose and maintain vulnerable structural elements as the synthesis unfolds. The synthesis of a mitomycin is the chemical equivalent of walking on egg shells" [1]. This structural complexity has limited total synthetic approaches to mitomycins, with only four successful total syntheses reported over a 30-year period despite extensive efforts [1].

Table 2: Structural Characteristics of Mitomycin D Compared to Key Congeners [1] [5] [8]

Structural FeatureMitomycin DMitomycin BMitomycin C
Core StructureAziridinomitoseneAziridinomitoseneAziridinomitosene
C9 Configurationβαα
C9a SubstituentHHOCH₃
Aziridine NMethylatedMethylatedUnmethylated
C10 SubstituentOC(O)NH₂OC(O)NH₂OC(O)NH₂
Quinone SystemPresentPresentPresent
Molecular FormulaC₁₅H₁₈N₄O₅C₁₅H₁₈N₄O₅C₁₅H₁₈N₄O₅

Biosynthetic Origin in Streptomyces spp.

Mitomycin D, like all mitomycins, is biosynthesized by gram-positive, filamentous soil bacteria belonging to the genus Streptomyces, specifically Streptomyces lavendulae and Streptomyces caespitosus [3] [8]. These microorganisms possess a biosynthetic gene cluster encoding enzymes responsible for the assembly of the unique mitosane nucleus through a specialized metabolic pathway [3]. The biosynthesis proceeds via the convergence of three key building blocks: (1) 3-amino-5-hydroxybenzoic acid (AHBA), (2) D-glucosamine, and (3) carbamoyl phosphate [3] [8].

The initial stage involves the biosynthesis of AHBA through a modified shikimate pathway [3]. This specialized pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which undergo an enzyme-catalyzed condensation to form 3-deoxy-D-arabino-heptulosonic acid-7-phosphate (DAHP) [3]. Unlike the standard shikimate pathway, the mitomycin biosynthetic pathway incorporates nitrogen at an early stage through conversion to 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid-7-phosphate (aminoDAHP), establishing the ammoniated shikimate pathway [3]. Subsequent enzymatic steps catalyzed by aminoDHQ synthase and aminoDHQ dehydratase yield 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), which is then aromatized to AHBA by AHBA synthase [3]. The critical role of AHBA synthase (encoded by the mitA gene) in mitomycin biosynthesis has been confirmed through gene disruption experiments, which completely block mitomycin production [3].

The mitosane core formation occurs through the condensation of AHBA with D-glucosamine, although the specific enzyme catalyzing this transformation remains uncharacterized [3] [8]. Following this key coupling, the nascent mitosane core undergoes extensive enzymatic tailoring:

  • Complete reduction of C-6: Likely mediated by F420-dependent tetrahydromethanopterin reductase
  • Hydroxylation reactions: At C-5, C-7 (followed by transamination), and C-9a, potentially catalyzed by cytochrome P450 monooxygenases
  • O-Methylation at C-9a: Utilizing S-adenosyl methionine (SAM) as methyl donor
  • Oxidation at C-5 and C-8: By unidentified oxidoreductases
  • Aziridine formation: Intramolecular amination to form the strained aziridine ring
  • Carbamoylation at C-10: Catalyzed by carbamoyl transferase using carbamoyl phosphate derived from L-citrulline or L-arginine [8]

The epimerization at C9 that distinguishes mitomycin D from mitomycin B likely occurs through a non-enzymatic, base-catalyzed mechanism involving reversible opening of the bridged carbinolamine junction to form an eight-membered ring intermediate [1]. This allows deprotonation/reprotonation at the activated C9 position, establishing the thermodynamically favored epimeric configuration [1].

Table 3: Key Genes and Enzymes in Mitomycin Biosynthesis [3] [8]

GeneEnzyme FunctionRole in Mitomycin D Biosynthesis
mitAAHBA synthaseCatalyzes formation of 3-amino-5-hydroxybenzoic acid (AHBA) from aminoDHS
mitBGlycosyltransferaseInvolved in glucosamine incorporation; disruption abrogates mitomycin production
hmgAPutative hydroxylasePotential involvement in hydroxylation steps
mtmPOxidoreductaseLikely responsible for specific oxidation/reduction modifications
mtmCCarbamoyltransferaseCatalyzes carbamoylation at C10 position
mtmJSAM-dependent methyltransferaseMediates O-methylation at C9a position

The biosynthetic gene cluster in Streptomyces lavendulae has been partially characterized, revealing a genetic organization where resistance genes (mrd), regulatory genes, and biosynthetic genes are clustered together, which is typical for antibiotic biosynthetic pathways in Streptomyces [3]. This genetic localization facilitates coordinated expression and has enabled targeted approaches to biosynthetic engineering through gene disruption and precursor-directed biosynthesis [3]. The identification and manipulation of this gene cluster opens possibilities for generating novel mitomycin analogs through combinatorial biosynthesis and metabolic engineering approaches [3] [8].

Properties

CAS Number

10169-34-3

Product Name

Mitomycin D

IUPAC Name

[(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1

InChI Key

JHIATKDBEBOOCO-HSBXUTMMSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N

Synonyms

mitomycin D
mitomycin D, (1aS-(1aalpha,8beta,8aalpha,8balpha))-isome

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)N

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